2-Methylbutyl valerate

Chiral flavor chemistry Enantioselective analysis Stereochemistry

2-Methylbutyl valerate (syn. 2-methylbutyl pentanoate; C₁₀H₂₀O₂, MW 172.26 g/mol) is a branched-chain fatty acid ester belonging to the valerate ester subfamily, employed principally as a fruity-odor volatile in flavor and fragrance applications.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 55590-83-5
Cat. No. B12697813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl valerate
CAS55590-83-5
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(C)CC
InChIInChI=1S/C10H20O2/c1-4-6-7-10(11)12-8-9(3)5-2/h9H,4-8H2,1-3H3
InChIKeyFOJKZJAPKUOYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Valerate (CAS 55590-83-5): Procurement-Relevant Identity and Baseline Characterization


2-Methylbutyl valerate (syn. 2-methylbutyl pentanoate; C₁₀H₂₀O₂, MW 172.26 g/mol) is a branched-chain fatty acid ester belonging to the valerate ester subfamily, employed principally as a fruity-odor volatile in flavor and fragrance applications [1]. The compound possesses one chiral center (two possible stereoisomers) [1] and is reported as a naturally occurring volatile constituent of apple (Malus species), cider, whisky, wine, potato, fermented soya products, and hop [2]. Its global industrial volume of use is low, estimated at <0.1 metric ton per year (IFRA, 2019) [1], positioning it as a specialty rather than a commodity ester. Comprehensive safety assessment under the RIFM framework has cleared all evaluated human health and environmental endpoints, with a Cramer Class I (low toxicity) designation [1][2].

Why 2-Methylbutyl Valerate Cannot Be Swapped for Generic Valerate Esters Without Consequence


C₁₀ valerate esters sharing the same molecular formula and weight—notably 3-methylbutyl valerate (isoamyl valerate, CAS 2050-09-1) and n-pentyl valerate (amyl valerate, CAS 2173-56-0)—may appear interchangeable on paper but diverge measurably across properties that govern performance, safety read-across confidence, and regulatory posture. The 2-methylbutyl isomer is unique within this group in bearing a stereogenic center at the C-2 position of the alcohol moiety [1], introducing enantiomer-dependent sensory properties and chiral analytical complexity absent from the achiral 3-methylbutyl and n-pentyl analogs [2]. Furthermore, lipase-catalyzed synthesis kinetics demonstrate that the branching position directly controls enzymatic accessibility: 2-methylbutyl valerate requires 3.5-fold longer reaction time to reach the same yield plateau as 3-methylbutyl valerate [3]. These differences mean that substituting a closely related valerate ester alters not only sensory character but also manufacturing efficiency and the applicability of safety read-across structures.

2-Methylbutyl Valerate: Comparator-Backed Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Identity: One Chiral Center Absent from the Closest Structural Isomer

2-Methylbutyl valerate possesses one stereocenter at the C-2 position of the 2-methylbutyl alcohol moiety, yielding two possible stereoisomers. This contrasts directly with 3-methylbutyl valerate (CAS 2050-09-1), which has no stereocenter and no stereoisomers [1][2]. The chiral center implies that the (R)- and (S)-enantiomers of 2-methylbutyl valerate can exhibit differential odor thresholds, odor qualities, and biological recognition, as documented broadly for chiral 2-methylbutyl esters [3]. By contrast, 3-methylbutyl valerate, isobutyl valerate (CAS 10588-10-0), butyl valerate (CAS 591-68-4), and n-pentyl valerate (CAS 2173-56-0) are all achiral, offering no enantiomeric differentiation opportunity [2].

Chiral flavor chemistry Enantioselective analysis Stereochemistry

Lipase-Catalyzed Synthesis Kinetics: 3.5-Fold Longer Reaction Time Versus 3-Methylbutyl Valerate

In a direct head-to-head study under identical solvent-free alcoholysis conditions (Candida antarctica lipase, 55 °C), 2-methylbutyl valerate required 35 hours to achieve >90% yield, whereas 3-methylbutyl valerate and pentyl valerate each reached >90% yield in only 10 hours [1]. This 3.5-fold difference in reaction time is attributed to steric hindrance at the C-2 branched alcohol moiety of 2-methylbutanol, which restricts enzyme active-site access relative to the C-3 branched (3-methylbutanol) or linear (n-pentanol) alcohol substrates.

Biocatalysis Enzymatic esterification Green chemistry

Vapor Pressure and Volatility: 2.9-Fold Lower Than Isobutyl Valerate at 25 °C

At 25 °C, the vapor pressure of 2-methylbutyl valerate is estimated at 0.382 mmHg (50.9 Pa) via EPI Suite v4.11 [1], placing it between the higher-volatility isobutyl valerate (1.1 ± 0.3 mmHg; ChemSpider ) and the lower-volatility pentyl valerate (0.2 ± 0.4 mmHg; ChemSpider ). The approximately 2.9-fold lower vapor pressure relative to isobutyl valerate indicates slower evaporation at ambient conditions, which translates to longer-lasting headspace presence in fragrance applications and different flash-point safety classification behavior (flash point 71.4 ± 8.3 °C for 2-methylbutyl valerate vs. 59.4 ± 8.3 °C for isobutyl valerate ).

Volatility Headspace performance Evaporation profile

Industrial Volume of Use: One Order of Magnitude Lower Than 3-Methylbutyl Valerate

According to IFRA volume-of-use surveys reported in the respective RIFM safety assessments (2024 update), 2-methylbutyl valerate falls into the lowest worldwide usage band of <0.1 metric ton per year, whereas its structural isomer 3-methylbutyl valerate is placed in the next higher band of 0.1–1 metric ton per year [1][2]. Although both are specialty esters, the tenfold-or-greater volume differential indicates that 2-methylbutyl valerate is substantially less commoditized, with fewer bulk suppliers and potentially longer lead times.

Market availability Specialty chemical sourcing IFRA volume bands

Natural Occurrence Fingerprint: Reported in Apple, Cider, Whisky, and Fermented Products

The Volatile Compounds in Food (VCF) database reports 2-methylbutyl valerate as a naturally occurring volatile in apple fresh (Malus species), cider (apple wine), whisky, wine, fermented soya products, potato (Solanum tuberosum L.), and hop (Humulus lupulus) [1][2]. This natural occurrence profile is shared in part by other valerate esters but the specific combination of fermented beverage matrices (cider, whisky, wine) plus apple fruit provides a distinctive natural-identical positioning for flavor formulations targeting these product categories. The compound was first identified in apricot (Prunus armeniaca) by Takeoka et al. (1990) [3], and its Kovats retention index on a non-polar capillary column (DB-1) is reported as 1142 (standard non-polar), with a standard polar RI of 1367 [4].

Natural-identical flavor Food volatile Authenticity marker

2-Methylbutyl Valerate (CAS 55590-83-5): Evidence-Derived Application Scenarios for Research and Industrial Procurement


Enantioselective Flavor Development and Chiral Authenticity Verification

The presence of one stereogenic center in 2-methylbutyl valerate—absent from the achiral 3-methylbutyl valerate, isobutyl valerate, butyl valerate, and n-pentyl valerate—creates opportunities for enantiomer-specific flavor tuning and naturalness authentication via enantioselective multidimensional gas chromatography (enantio-MDGC) [1][2]. Flavor houses developing proprietary formulations can leverage differential (R)- vs. (S)-enantiomer odor properties, while quality control laboratories can use the enantiomeric ratio of 2-methylbutyl valerate as a marker to distinguish natural-sourced from synthetic material, an approach validated for related 2-methylbutyl and 2-methylbutanoate esters in apple and other fruit matrices [3].

Natural-Identical Flavor Formulation for Fermented Beverages (Cider, Whisky, Wine)

With documented natural occurrence across apple fresh, cider, whisky, wine, and fermented soya products in the VCF database [1], 2-methylbutyl valerate is positioned for natural-identical flavor compositions targeting these specific beverage categories. Its Kovats retention index of 1142 (standard non-polar DB-1) [2] provides a definitive GC benchmark for quality assurance and batch-to-batch consistency verification. The compound's low industrial volume (<0.1 MT/year) [1] may necessitate early supplier engagement for multi-kilogram campaign sourcing.

Biocatalytic Process Development and Enzyme Substrate Specificity Studies

The 3.5-fold longer lipase-catalyzed reaction time of 2-methylbutyl valerate vs. 3-methylbutyl valerate (35 h vs. 10 h, Candida antarctica, 55 °C, solvent-free) [1] makes this ester a useful probe substrate for investigating steric effects on lipase active-site geometry. Researchers optimizing green-chemistry esterification routes or engineering lipase variants for branched-substrate tolerance can employ this compound as a benchmark for sterically hindered alcoholysis, with the achiral 3-methylbutyl valerate serving as a direct-kinetics control.

Mid-Volatility Fragrance Engineering for Controlled Evaporation Profiles

With a vapor pressure of 0.382 mmHg at 25 °C, 2-methylbutyl valerate occupies a volatility midpoint between the more fugitive isobutyl valerate (1.1 mmHg) and the more tenacious pentyl valerate (0.233 mmHg) [1][2]. Perfumers and fragrance formulators requiring a controlled release profile—where headspace impact must be balanced against longevity—can select 2-methylbutyl valerate to bridge the evaporation gap left by the more extreme isobutyl and pentyl valerate esters. The flash point of 71.4 °C [3] further influences storage and transport classification relative to the lower-flash isobutyl valerate (59.4 °C).

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